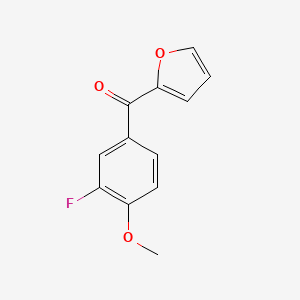

2-(3-Fluoro-4-methoxybenzoyl)furan

Description

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3/c1-15-10-5-4-8(7-9(10)13)12(14)11-3-2-6-16-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFUUFJWACCBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters include:

-

Solvent : Dichloromethane (DCE) or nitrobenzene, with DCE preferred for lower toxicity.

-

Temperature : 0–25°C to minimize side reactions like over-acylation.

-

Stoichiometry : A 1:1 molar ratio of furan to acyl chloride avoids diacylation.

Despite its simplicity, this method faces challenges due to furan’s low reactivity compared to benzene. Activating the furan ring via electron-donating substituents or using microwave-assisted heating (160°C) improves yields. For instance, substituting furan with methyl groups at the 3- or 4-position increases electrophilic susceptibility, though this necessitates additional deprotection steps.

Sulfur Ylide-Mediated Cyclization: Regioselective Furan Assembly

Recent advances utilize dimethylsulfonium acylmethylides and acetylenic esters to construct polysubstituted furans. This method, reported by Kobayashi et al., enables precise control over substitution patterns (Fig. 1B).

Mechanism and Steps

-

Michael Addition : Sulfur ylide 2a reacts with dimethyl acetylenedicarboxylate (1a ) to form intermediate A .

-

Intramolecular Nucleophilic Attack : Intermediate A cyclizes to zwitterion B , which undergoes 4π-electrocyclic ring opening.

-

Cyclization and Elimination : Enolate C undergoes intramolecular Michael addition, followed by dimethyl sulfide elimination, yielding the furan core.

Application to Target Compound

To adapt this method for this compound:

Table 1: Optimization of Sulfur Ylide Cyclization

| Entry | Acetylenic Ester | Sulfur Ylide | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1a (DMAD) | 2a | DCE | 80 | 44 |

| 2 | 1b (DEAD) | 2a | DMSO | 80 | 56 |

| 3 | 1d (MP) | 2m | DMSO | 160 | 48 |

Transition Metal-Catalyzed C–H Activation

Rhodium(III)-catalyzed C–H functionalization offers a streamlined route to aryl-furan conjugates. This method, detailed in supplementary data from RSC publications, involves coupling pre-functionalized furans with fluorinated benzoyl precursors (Fig. 1C).

Procedure Highlights

-

Catalyst System : [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and AgBF₄ (50 mol%) in 1,2-dichloroethane.

-

Substrates : 3-Fluoro-4-methoxybenzoyl chloride and 2-lithiofuran.

-

Conditions : 120°C for 1 hour under N₂ atmosphere.

This method achieves moderate yields (45–60%) but excels in bypassing protection/deprotection steps required in traditional approaches.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 30–50 | Moderate | High | Low |

| Sulfur Ylide Cyclization | 48–75 | High | Moderate | Moderate |

| Rhodium Catalysis | 45–60 | High | Low | High |

Key Findings :

-

Sulfur Ylide Cyclization offers superior regiocontrol and yield but requires specialized ylide precursors.

-

Friedel-Crafts remains cost-effective for large-scale synthesis despite lower yields.

-

Rhodium Catalysis is optimal for complex substrates but limited by catalyst cost.

Mechanistic Insights and Side Reactions

Friedel-Crafts Limitations

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxybenzoyl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzoyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen or nitro groups onto the benzoyl ring.

Scientific Research Applications

Chemistry

2-(3-Fluoro-4-methoxybenzoyl)furan serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules. Its ability to undergo various chemical reactions enhances its utility:

- Oxidation: Can be oxidized to quinones using agents like potassium permanganate.

- Reduction: The carbonyl group can be converted to alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions: Electrophilic aromatic substitution can introduce new substituents onto the benzoyl ring.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies are being conducted to evaluate its efficacy against various microbial strains.

- Anticancer Activity: Preliminary investigations suggest it may exhibit anticancer properties, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects:

- Drug Development: The unique structure may enhance binding affinity to specific biological targets, leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and ability to form diverse derivatives.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |

| Study B | Anticancer Research | Showed inhibition of cancer cell proliferation in vitro. |

| Study C | Organic Synthesis | Successfully used as a precursor for synthesizing complex organic compounds. |

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxybenzoyl)furan involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy substituents can influence its binding affinity and reactivity. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Challenges

- Thermal Stability : Furan derivatives degrade at temperatures ≥110°C, forming byproducts like 2-methylfuran (2-MF) in lipid-rich systems . This instability necessitates careful handling in industrial applications.

Biological Activity

2-(3-Fluoro-4-methoxybenzoyl)furan is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted benzoyl chlorides. The presence of fluorine and methoxy groups enhances the compound's reactivity and biological potential.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. For instance, it has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values in these studies indicate significant potency:

These results suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine and methoxy substituents can influence binding affinity to enzymes or receptors, leading to altered enzymatic activity or signal transduction pathways. For example, it may inhibit tubulin polymerization, a critical process for cancer cell division .

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Study : A study demonstrated that treatment with this compound resulted in significant tumor growth suppression in murine models, indicating its potential for therapeutic applications in oncology .

- Antimicrobial Study : Another investigation assessed the compound's efficacy against resistant bacterial strains, finding it effective at concentrations lower than those used by traditional antibiotics.

Comparative Analysis

When compared to other similar compounds such as 2-(3-Fluoro-4-methoxyphenyl)furan and 2-(3-Fluoro-4-methoxybenzofuran), this compound exhibits unique properties due to its specific substitution pattern. The presence of both fluorine and methoxy groups enhances its reactivity and biological profile, making it a promising candidate for further research in drug development.

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Significant | Dual action due to unique substituents |

| 2-(3-Fluoro-4-methoxyphenyl)furan | Moderate | Moderate | Lacks benzoyl group |

| 2-(3-Fluoro-4-methoxybenzofuran) | Low | Low | Different furan structure |

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-fluoro-4-methoxybenzoyl)furan, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzoyl chloride with a furan derivative under nucleophilic acyl substitution conditions. For example, a modified Friedel-Crafts acylation can be employed, where 3-fluoro-4-methoxybenzoyl chloride reacts with furan in the presence of Lewis acids like AlCl₃. Reaction optimization includes controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 benzoyl chloride to furan). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : Analyze - and -NMR for signals corresponding to the methoxy group (δ ~3.8 ppm singlet), fluorine-substituted aromatic protons (δ 6.8–7.5 ppm), and furan protons (δ 6.3–6.5 ppm).

- IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and furan ring vibrations at ~1500 cm⁻¹.

- MS : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 248.22 (calculated for C₁₂H₉FO₃) .

Q. What preliminary biological assays are recommended to assess the compound’s therapeutic potential?

- Methodological Answer : Start with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and anti-inflammatory assays (COX-2 inhibition via ELISA). Dose-response curves (1–100 μM) and IC₅₀ calculations are essential. For enzyme interaction studies, use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to targets like kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., fluoro vs. methoxy) on bioactivity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing fluorine with chlorine or varying methoxy position). Test these analogs in parallel using standardized assays (e.g., kinase inhibition or antimicrobial activity). Statistical tools like PCA (Principal Component Analysis) can correlate structural features (e.g., electronegativity, steric bulk) with activity trends. For example, demonstrates that 3,4,5-trimethoxybenzoyl analogs exhibit enhanced anticancer activity due to improved hydrophobic interactions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell line passage number, assay buffer pH).

- Meta-Analysis : Compare datasets using statistical models (ANOVA with post-hoc tests) to identify confounding variables (e.g., solvent used in assays).

- Computational Validation : Perform molecular docking to confirm binding poses in disputed targets (e.g., COX-2 vs. tubulin) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical development?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots via LC-MS/MS metabolite profiling in liver microsomes.

- Stabilization Tactics : Replace labile furan oxygen with bioisosteres (e.g., thiophene) or add electron-withdrawing groups to reduce oxidative degradation .

Q. How can computational modeling guide the optimization of this compound for material science applications?

- Methodological Answer : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict electronic properties (e.g., charge transport efficiency). Molecular dynamics simulations can assess self-assembly behavior in polymer matrices. Experimental validation via cyclic voltammetry and UV-vis spectroscopy is critical for confirming computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.